molecular formula C11H12O4 B8710817 2-(2-Acetyl-5-methoxyphenyl)acetic acid

2-(2-Acetyl-5-methoxyphenyl)acetic acid

Cat. No. B8710817
M. Wt: 208.21 g/mol
InChI Key: HJUWVRIVPHMGBY-UHFFFAOYSA-N
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Patent
US06486325B1

Procedure details

To a solution of aluminum tribromide (57.6 g, 216 mmol) in dichloromethane (90 mL) at 0° C. was slowly added acetyl chloride (11.5 mL, 162 mmol). To the reaction mixture was added (3-methoxy-phenyl)-acetic acid (17.9 g, 108 mmol) in dichloromethane (20.0 mL). The reaction mixture was stirred for one hour and then poured over ice (100 mL). The organic layer was separated and 1N aqueous sodium hydroxide was added (100 mL). The biphasic mixture was stirred vigorously for 90 minutes and the layers were separated. The organic layer was discarded and concentrated hydrochloric acid was added to the aqueous layer until the pH reached 1. A solid precipitated and was filtered and air-dried to afford (2-acetyl-5-methoxy-phenyl)-acetic acid (16.8 g, 75%). M.p. 153-155° C. 1H NMR (300 MHz, CDCl3) δ2.68 (s, 3), 3.91 (s, 3), 3.92 (s, 2), 6.92-6.95 (m, 2), 7.88 (d, 1, J=9.5). 13C NMR (100 MHz, CDCl3) δ28.33, 41.43, 55.46, 112.54, 118.26, 129.17, 133.08, 136.94, 162.65, 174.80, 200.96. IR 3435, 1704, 1663, 1609, 1568, 1258 cm−1. Analysis calculated for C11H12O4: C, 63.45; H, 5.81. Found: C, 63.35; H, 5.46.
Quantity
57.6 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
17.9 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br-].[Br-].[Br-].[Al+3].[C:5](Cl)(=[O:7])[CH3:6].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH2:17][C:18]([OH:20])=[O:19])[CH:14]=[CH:15][CH:16]=1>ClCCl>[C:5]([C:14]1[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][C:13]=1[CH2:17][C:18]([OH:20])=[O:19])(=[O:7])[CH3:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
57.6 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[Al+3]
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
17.9 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
ADDITION
Type
ADDITION
Details
1N aqueous sodium hydroxide was added (100 mL)
STIRRING
Type
STIRRING
Details
The biphasic mixture was stirred vigorously for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid was added to the aqueous layer until the pH
CUSTOM
Type
CUSTOM
Details
A solid precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=C(C=C(C=C1)OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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